N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine
Description
N,1-Dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine is a tertiary amine featuring a piperidin-4-amine core substituted with methyl and propargyl (prop-2-yn-1-yl) groups.
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
N,1-dimethyl-N-prop-2-ynylpiperidin-4-amine |
InChI |
InChI=1S/C10H18N2/c1-4-7-12(3)10-5-8-11(2)9-6-10/h1,10H,5-9H2,2-3H3 |
InChI Key |
OFHPIVGQCNWYRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine typically involves the reaction of piperidine with dimethylamine and propargyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or propynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride is a chemical compound with a piperidine backbone, a six-membered ring containing one nitrogen atom. It features a prop-2-yn-1-yl substituent and an N-methyl group attached to the nitrogen of the piperidine ring. Its chemical formula is C₈H₁₄Cl₂N₂, and it is commonly used in pharmacological applications due to its structural properties that allow it to interact with biological systems.
Pharmaceutical Development
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride serves as a valuable building block in synthesizing complex drug molecules. Its unique structural features make it a valuable compound in medicinal chemistry.
Compounds containing piperidine rings are known for their diverse pharmacological effects. Modifications in the piperidine structure can significantly impact the compound's efficacy against various cancer cell lines.
Biological Activities and Interactions
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride has been studied for its biological activities, particularly in drug discovery. Interaction studies have shown that N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride interacts with various biological targets. Understanding these interactions is critical for optimizing its pharmacological properties and minimizing side effects.
Structural Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(Prop-2-en-1-yl)piperidin-4-amine | Contains an alkene instead of an alkyne | Anticancer properties |
| 1-Methyl-N-(prop-2-en-1-yl)piperidin | Similar piperidine structure but with propene | Neuroactive compounds |
| 4-(Propyl)piperidine | Lacks alkyne functionality | Antidepressant effects |
| N-Methylpiperidin | No alkyne or propylene substituents | Broad pharmacological applications |
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
Example :
- Compound 186 : N,1-Dimethyl-N-(4-nitro-2-(trifluoromethoxy)phenyl)piperidin-4-amine
- Structural Features : A nitro and trifluoromethoxy-substituted phenyl group replaces the propargyl substituent.
- Activity : Acts as a potent inhibitor of Plasmodium falciparum Protein Kinase 6 (PfPK6) (IC₅₀ = 48 nM) .
- Synthesis : Prepared via nucleophilic aromatic substitution between 1-chloro-4-nitro-2-(trifluoromethoxy)benzene and N,1-dimethylpiperidin-4-amine under basic conditions .
Comparison :
- Reactivity : The electron-withdrawing nitro and trifluoromethoxy groups in Compound 186 enhance electrophilic aromatic substitution feasibility, unlike the propargyl group in the target compound, which offers alkyne-specific reactivity.
Piperidin-4-amine Derivatives with Alkyl Chains
Example :
- RB-005 : 1-(4-Octylphenethyl)piperidin-4-amine
Comparison :
- Lipophilicity : RB-005’s octylphenyl group confers higher logP compared to the propargyl-containing compound, which may limit the latter’s blood-brain barrier penetration.
- Therapeutic Target : RB-005 targets lipid metabolism enzymes, whereas the target compound’s application remains undefined.
Propargylamine-Containing Bioactive Compounds
Example :
- MBA236: N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine Structural Features: Combines a propargylamine group with an indole-piperidine scaffold. Activity: Dual cholinesterase and monoamine oxidase inhibitor, relevant for neurodegenerative diseases .
Comparison :
- Functional Groups : Both compounds share the propargylamine motif, but MBA236’s indole and piperidine extensions broaden its target profile.
- Therapeutic Utility : MBA236’s dual inhibitory activity highlights the propargyl group’s versatility in drug design, a feature unexplored in the target compound.
Piperidin-4-amine-Based Antivirals
Example :
- Compound 37: N,1-Dimethyl-N-(2-{3-[(pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)piperidin-4-amine Structural Features: Oxadiazole and pyridinyl groups replace the propargyl substituent.
Comparison :
- Therapeutic Scope : Antiviral vs. undefined (target compound).
Physicochemical Comparison
Biological Activity
N,1-Dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine, also referred to as N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine, is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by a piperidine ring with a propynyl substituent, positions it as a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is , and it features a piperidine backbone that is known for its diverse pharmacological effects. The presence of the propynyl group enhances its interaction with biological systems, making it a point of interest in drug discovery.
Anticancer Properties
Research indicates that derivatives of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine exhibit potent anticancer properties. These compounds can interact with cellular DNA and inhibit tumor growth across various cancer cell lines. Notably, modifications to the piperidine structure can significantly impact the efficacy of these compounds against specific cancer types.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Methyl-N-(prop-2-en-1-yl)piperidin | Contains an alkene instead of an alkyne | Anticancer properties |
| 1-Methyl-N-(prop-2-en-1-yl)piperidin | Similar piperidine structure but with propene | Neuroactive compounds |
| 4-(Propyl)piperidine | Lacks alkyne functionality | Antidepressant effects |
| N-Methylpiperidin | No alkyne or propylene substituents | Broad pharmacological applications |
This table illustrates how the structural variations influence the biological activity of related compounds.
Interaction with Biological Targets
N-methyl-N-(prop-2-yn-1-y)piperidin has been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Understanding these interactions is crucial for optimizing its pharmacological properties and minimizing potential side effects.
Antibacterial and Antifungal Activity
In addition to anticancer properties, some studies have reported antibacterial and antifungal activities associated with piperidine derivatives. For instance, certain derivatives demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of N-methyl-N-(prop-2-yn-1-y)piperidin derivatives:
- Anticancer Study : A study published in a peer-reviewed journal highlighted that modifications to the piperidine ring could enhance the anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound showed better growth inhibition than standard chemotherapeutics like 5-Fluorouracil .
- Antimicrobial Evaluation : Another study assessed various piperidine derivatives for their antimicrobial properties. Results indicated that specific structural modifications could lead to increased efficacy against bacterial strains, suggesting potential for development as antimicrobial agents .
- Mechanism of Action : Research into the mechanism of action revealed that these compounds could disrupt cellular processes such as DNA replication and protein synthesis, providing insight into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
